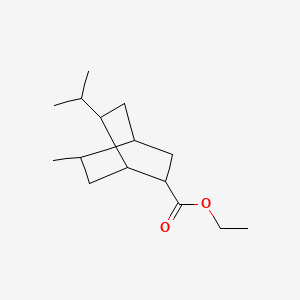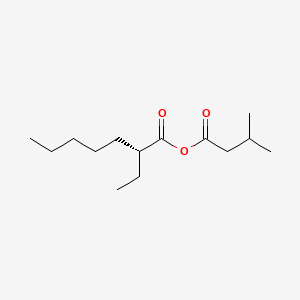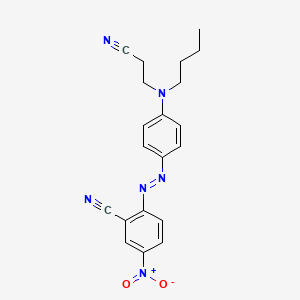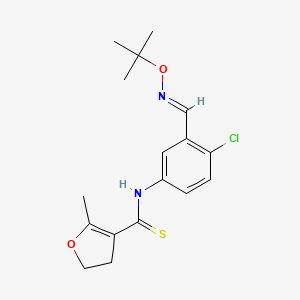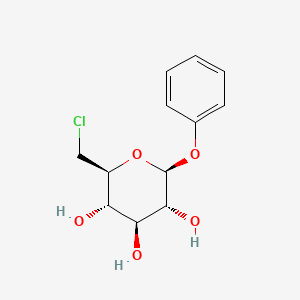
Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside is a chemical compound that belongs to the class of phenyl glycosides It is characterized by the presence of a phenyl group attached to a 6-chloro-6-deoxy-beta-D-glucopyranoside moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside typically involves the reaction of phenyl glycosides with chlorinating agents. One common method is the reaction of phenyl beta-D-glucopyranoside with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted phenyl glycosides, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in glycosylation reactions.
Mécanisme D'action
The mechanism of action of phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit glucose uptake by competing with glucose for binding sites on glucose transporters in cell membranes. This competitive inhibition results in a decrease in glucose uptake and subsequent metabolic effects . Additionally, its antiviral activity is attributed to its ability to interfere with viral glycoprotein biosynthesis, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside can be compared with other similar compounds, such as:
Phenyl 6-deoxy-6-iodo-beta-D-glucopyranoside: Similar in structure but with an iodine atom instead of chlorine, exhibiting similar biological activities.
Methyl beta-D-glucopyranoside: Lacks the halogen substitution, used as a reference compound in binding studies.
Phenyl beta-D-galactopyranoside: Differs in the sugar moiety, used in studies of carbohydrate-protein interactions.
The uniqueness of this compound lies in its specific halogen substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
58622-61-0 |
|---|---|
Formule moléculaire |
C12H15ClO5 |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-2-(chloromethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H15ClO5/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-12,14-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
BRJPYYRBSYQLEC-RMPHRYRLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CCl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



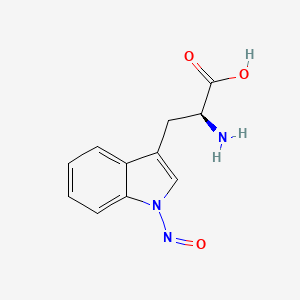
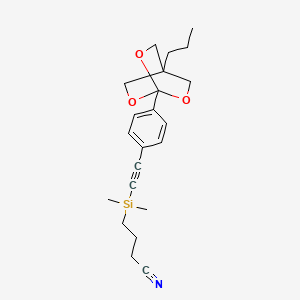
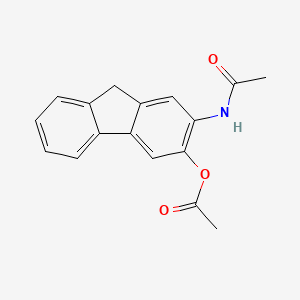
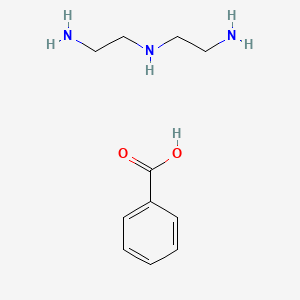

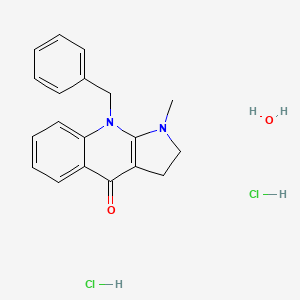
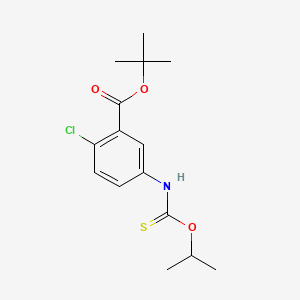
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
